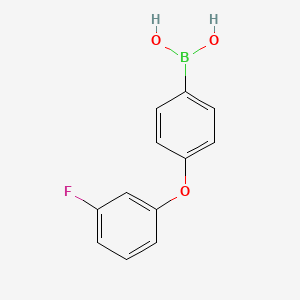
(4-(3-Fluorophenoxy)phenyl)boronic acid
説明
“(4-(3-Fluorophenoxy)phenyl)boronic acid” is a boronic acid derivative with a molecular weight of 232.02 . It is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The molecular structure of “(4-(3-Fluorophenoxy)phenyl)boronic acid” can be represented by the formula C12H10BFO3 .Chemical Reactions Analysis
Boronic acids, such as “(4-(3-Fluorophenoxy)phenyl)boronic acid”, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of boronic acids with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .Physical And Chemical Properties Analysis
“(4-(3-Fluorophenoxy)phenyl)boronic acid” is a solid substance with a molecular weight of 232.02 . It should be stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
Optical Modulation and Saccharide Recognition
(4-(3-Fluorophenoxy)phenyl)boronic acid and similar phenyl boronic acids have been investigated for their potential in optical modulation and saccharide recognition. These compounds can bind to pendant diols, a characteristic useful in saccharide recognition, and have been explored in their interaction with carbon nanotubes for potential applications in photoluminescence quantum yield modulation (Mu et al., 2012).
Reactivity with Diols
The reactivity of phenylboronic acids, including (4-(3-Fluorophenoxy)phenyl)boronic acid, with diols has been a topic of study. Investigations have focused on understanding the relative reactivities of different boronic acid forms with diols, which is relevant for applications in chemistry and biochemistry (Watanabe et al., 2013).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds similar to (4-(3-Fluorophenoxy)phenyl)boronic acid have been undertaken to understand their potential applications. For example, amino-3-fluorophenyl boronic acids have been synthesized and their properties, such as boronic acid pKa values and their utility in glucose sensing materials, have been assessed (Das et al., 2003).
Fluorescence Quenching Studies
The fluorescence quenching properties of boronic acid derivatives, including those similar to (4-(3-Fluorophenoxy)phenyl)boronic acid, have been studied. These investigations are crucial for developing sensors and understanding the interaction of boronic acids with other molecules (Geethanjali et al., 2015).
Sensing and Recognition Applications
Boronic acid derivatives are widely used in the development of sensors for various biologically relevant species. The ability of these compounds to bind nucleophilic species, such as fluoride ions and diols, facilitates their use in sensing applications, including the detection of carbohydrates, dopamine, and metal ions (Guo et al., 2012).
Complexation with Boronic Acids
Studies on the complexation of various species with boronic acids, including those structurally related to (4-(3-Fluorophenoxy)phenyl)boronic acid, provide insights into potential applications in sensing and material chemistry. The understanding of these complexation mechanisms is vital for developing new multifunctional compounds (Zhang et al., 2017).
Relay Fluorescence Recognition
The relay fluorescence recognition properties of boronic acid derivatives have been explored for detecting ions like ferric and fluoride ions. These studies are significant for developing sequential sensors and bioimaging reagents for use in living cells (Selvaraj et al., 2019).
Fluorescent Chemosensors
Boronic acid derivatives, including those similar to (4-(3-Fluorophenoxy)phenyl)boronic acid, have been used to develop fluorescent chemosensors. These chemosensors are capable of distinguishing carbohydrates based on their binding to boron as diol or triol units, providing valuable stereochemical information about the carbohydrates (Oesch & Luedtke, 2015).
Safety And Hazards
将来の方向性
Boronic acids, including “(4-(3-Fluorophenoxy)phenyl)boronic acid”, are increasingly being used in diverse areas of research. They have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The future of boronic acids lies in their continued use in these areas, as well as in the development of new applications and methodologies .
特性
IUPAC Name |
[4-(3-fluorophenoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO3/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKLNXCGVYJBRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC(=CC=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681907 | |
| Record name | [4-(3-Fluorophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-Fluorophenoxy)phenyl)boronic acid | |
CAS RN |
1029438-36-5 | |
| Record name | [4-(3-Fluorophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



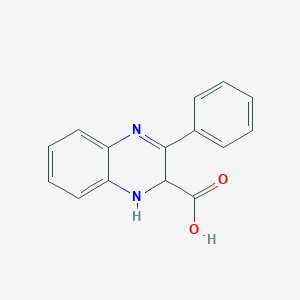
![methyl 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393589.png)


![[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1393593.png)
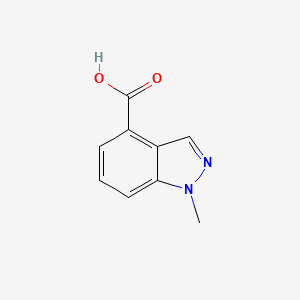
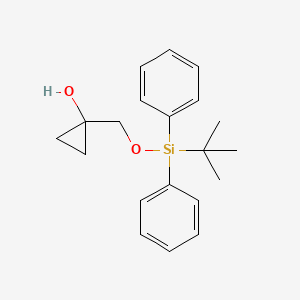
![1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B1393598.png)
![N-((tetrahydrofuran-2-yl)methyl)-6-(trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B1393599.png)
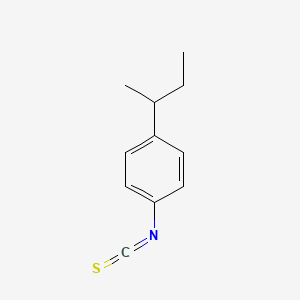
![Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride](/img/structure/B1393601.png)
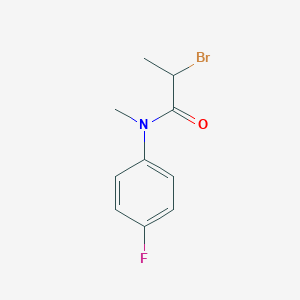
![3-[4-(Ethoxycarbonyl)-1,3,5-trimethyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B1393605.png)
![[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid](/img/structure/B1393606.png)